molecular formula C12H15N3O B8563402 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol

4-(4-[1,2,3]Triazol-1-yl-butyl)phenol

Cat. No. B8563402
M. Wt: 217.27 g/mol
InChI Key: HYZAILJIFSSVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06743924B2

Procedure details

1-[4-(4-Methoxyphenyl)butan-1-yl]-1H-1,2,3-triazole methanesulfonate (4.0 g, 12.22 mmol) was added to 48% hydrobromic acid (8 ml) and the mixture was heated at 80-90° C. for 6 hours. The mixture was ice-cooled, and after dropwise addition of 4N-sodium hydroxide (32 ml), washed with toluene. 6N Hydrochloric acid was added to the aqueous layer to make pH 6.3. The mixture was extracted with ethyl acetate (30 ml) and tetrahydrofuran (15 ml) and washed with water. Active charcoal (200 mg) was added, and the mixture was stirred at room temperature for 10 min. The mixture was filtrated and concentrated under reduced pressure. Ethyl acetate (10 ml) was added to the residue, and the mixture was refluxed. The mixture was allowed to cool and stirred for 30 min, and hexane (10 ml) was added. The mixture was stirred at room temperature for 30 min. The precipitated crystals were collected by filtration and dried under reduced pressure to give 4-[4-(1H-1,2,3-triazol-1-yl)butyl]phenol (2.25 g, yield 85%).
Name
1-[4-(4-Methoxyphenyl)butan-1-yl]-1H-1,2,3-triazole methanesulfonate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.C[O:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][CH2:17][N:18]2[CH:22]=[CH:21][N:20]=[N:19]2)=[CH:10][CH:9]=1.Br.[OH-].[Na+]>>[N:18]1([CH2:17][CH2:16][CH2:15][CH2:14][C:11]2[CH:10]=[CH:9][C:8]([OH:7])=[CH:13][CH:12]=2)[CH:22]=[CH:21][N:20]=[N:19]1 |f:0.1,3.4|

Inputs

Step One
Name
1-[4-(4-Methoxyphenyl)butan-1-yl]-1H-1,2,3-triazole methanesulfonate
Quantity
4 g
Type
reactant
Smiles
CS(=O)(=O)O.COC1=CC=C(C=C1)CCCCN1N=NC=C1
Name
Quantity
8 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with toluene
ADDITION
Type
ADDITION
Details
6N Hydrochloric acid was added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (30 ml) and tetrahydrofuran (15 ml)
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
Active charcoal (200 mg) was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate (10 ml) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
hexane (10 ml) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1(N=NC=C1)CCCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.